The synthesis of 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid typically involves the following methods:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthetic steps.
The molecular structure of 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid features a cyclopropane ring bonded to a carboxylic acid group and an iodophenyl substituent. The structural representation can be described using the SMILES notation: C1CC1(C2=CC=CC=C2I)C(=O)O
.
Key structural characteristics include:
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid can participate in several chemical reactions:
These reactions are influenced by factors such as solvent, temperature, and the presence of catalysts.
Further studies would be necessary to elucidate specific pathways and interactions within biological systems.
The physical properties of 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid include:
Chemical properties include:
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: